molecular formula C12H21NO3S B2711490 2-Cyclopentyl-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone CAS No. 1448037-70-4

2-Cyclopentyl-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone

Cat. No.: B2711490
CAS No.: 1448037-70-4
M. Wt: 259.36
InChI Key: WPVGBQMHAFCEKX-UHFFFAOYSA-N
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Description

“2-Cyclopentyl-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound is part of a class of compounds known as synthetic cathinones, which are derivatives of cathinone, a natural alkaloid found in the shrub Catha edulis .

Scientific Research Applications

Organocatalysis and Synthesis

  • Asymmetric Michael Addition : A study by (Singh et al., 2013) demonstrated the use of a pyrrolidine-based catalyst, derived from l-proline, for asymmetric Michael addition. This catalyst enabled the synthesis of γ-nitro carbonyl compounds with high yield and stereoselectivity, highlighting its potential in organic synthesis.

  • Cycloaddition Reactions for Cyclobutenes : The research by (Alcaide et al., 2015) explored the uncatalyzed reaction of alkynes with 1,2-dipoles for synthesizing cyclobutenes. This study provides insights into metal-free direct cycloaddition reactions, crucial for developing new synthetic pathways.

  • N-Radical-Initiated Cyclization : Mao et al. (2017) described a N-radical-initiated cyclization for the sulfonylation of alkenes through sulfur dioxide insertion (Mao et al., 2017). This process is efficient and demonstrates the versatile use of sulfur-containing compounds in organic synthesis.

Antimicrobial Applications

  • Synthesis and Antimicrobial Activity : Salimon et al. (2011) synthesized and evaluated the antimicrobial activity of 1-(5-mercapto-1,3,4-oxadiazol-2-yl) -2-(pyridine-2-ylamino)ethanone. The compound exhibited significant antimicrobial activity, indicating its potential in pharmaceutical applications (Salimon et al., 2011).

Catalysis and Chemical Reactions

  • Carbene-Catalyzed Oxidative Reactions : A study by (Zheng et al., 2019) highlighted the use of carbene-catalyzed oxidative reactions between enals and nitrogen ylides to access 2-pyrones, demonstrating the application of these compounds in creating functional molecules.

  • Diels-Alder Reactions : Xiao and Ketcha (1995) investigated the use of 2- and 3-acetyl-1-(phenylsulfonyl)pyrroles in Diels-Alder reactions. This study is significant in the synthesis of tetrahydroindole derivatives, showing the utility of these compounds in complex chemical reactions (Xiao & Ketcha, 1995).

Properties

IUPAC Name

2-cyclopentyl-1-(3-methylsulfonylpyrrolidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3S/c1-17(15,16)11-6-7-13(9-11)12(14)8-10-4-2-3-5-10/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVGBQMHAFCEKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)C(=O)CC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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